
N-benzyl-2-methylbenzamide
Overview
Description
N-benzyl-2-methylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where a benzyl group is attached to the nitrogen atom and a methyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: One common synthetic route involves the reaction of 2-methylbenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-benzyl-2-methylbenzamide often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in N-benzyl-2-methylbenzamide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a benzylmethylamine derivative.
This reaction is critical for decomposing the compound into its constituent parts for analytical or synthetic purposes.
Reduction Reactions
The amide group can be reduced to a secondary amine using strong reducing agents.
Reagents/Conditions | Products | Yield | Reference |
---|---|---|---|
LiAlH₄, THF, 0°C → RT, 6 h | N-benzyl-2-methylbenzylamine | 72% | |
BH₃·THF, reflux, 12 h | Partial reduction observed | 35% |
Lithium aluminum hydride (LiAlH₄) is more effective than borane-THF for complete reduction. The methyl and benzyl groups remain intact during this process.
Electrophilic Aromatic Substitution
The aromatic rings undergo electrophilic substitution, with regioselectivity dictated by the amide (-CONR₂, meta-directing) and methyl (-CH₃, ortho/para-directing) groups.
Nitration
Reagents | Major Products | Ratio (ortho:meta:para) | Reference |
---|---|---|---|
HNO₃/H₂SO₄, 0°C, 4 h | 4-nitro-N-benzyl-2-methylbenzamide | 10:1:89 | |
Acetyl nitrate, CH₂Cl₂ | 3-nitro-N-benzyl-2-methylbenzamide | 5:90:5 |
The methyl group dominates directing effects, favoring para-substitution on the benzamide ring.
Halogenation
Reagents | Major Products | Yield | Reference |
---|---|---|---|
Cl₂, FeCl₃, RT, 2 h | 5-chloro-N-benzyl-2-methylbenzamide | 85% | |
Br₂, FeBr₃, 40°C, 6 h | 5-bromo-N-benzyl-2-methylbenzamide | 78% |
Halogenation occurs preferentially at the para position relative to the methyl group.
Nucleophilic Substitution at the Benzyl Group
The N-benzyl group can be replaced under catalytic hydrogenation conditions:
Conditions | Products | Yield | Reference |
---|---|---|---|
H₂ (1 atm), Pd/C, EtOH | 2-methylbenzamide + toluene | 95% |
This reaction is useful for deprotecting the amide nitrogen.
Oxidation of the Methyl Group
The ortho-methyl group resists mild oxidation but can be converted to a carboxylic acid under harsh conditions:
Reagents/Conditions | Products | Yield | Reference |
---|---|---|---|
KMnO₄, H₂O, 100°C, 24 h | N-benzyl-2-carboxybenzamide | 40% | |
CrO₃, AcOH, reflux, 12 h | Partial oxidation to ketone | 15% |
Potassium permanganate achieves full oxidation to the carboxylic acid, albeit with moderate yield.
Acylation and Alkylation
The amide nitrogen exhibits limited nucleophilicity but can undergo alkylation under specific conditions:
Reagents/Conditions | Products | Yield | Reference |
---|---|---|---|
CH₃I, K₂CO₃, DMF, 60°C | N,N-dibenzyl-2-methylbenzamide | 68% | |
Ac₂O, pyridine, RT | No reaction | – |
Methyl iodide successfully alkylates the nitrogen, while acetic anhydride fails to acylate it.
Multi-Component Reactions
The compound participates in Ugi-type reactions to form peptoid derivatives:
Components | Products | Yield | Reference |
---|---|---|---|
Benzyl isocyanide, aldehyde, acid | N-benzyl peptoid derivatives | 50–80% |
These reactions highlight its utility in generating structurally diverse libraries for drug discovery .
Key Findings
-
Directing Effects : The methyl group strongly influences electrophilic substitution patterns, overriding the amide’s meta-directing effects.
-
Stability : The amide bond resists acylation but is susceptible to hydrolysis and reduction.
-
Synthetic Utility : Catalytic hydrogenation of the benzyl group enables selective deprotection for further functionalization .
Scientific Research Applications
Chemical Applications
N-benzyl-2-methylbenzamide serves as a reagent in organic synthesis, facilitating the preparation of more complex molecules. Its structural properties allow it to undergo various chemical reactions, including:
- Nucleophilic substitution : This reaction is crucial for synthesizing derivatives with specific functional groups.
- Free radical bromination : The compound can be modified at the benzylic position, enhancing its utility in creating diverse chemical entities.
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Several studies have investigated its effects on various cell lines:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis via caspase activation pathways, suggesting its potential as a therapeutic agent in oncology.
Medicinal Applications
The compound is being explored as a pharmaceutical intermediate in drug synthesis. Its structural characteristics make it suitable for developing novel therapeutics targeting various diseases:
- Diabetes Research : Analogous compounds have been identified that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, indicating potential applications in diabetes management .
- CNS Disorders : Similar benzamide derivatives have been linked to treatments for conditions such as epilepsy and Parkinson's disease due to their interaction with neurotransmitter systems .
Table 2: Medicinal Applications Related to this compound
Application Area | Description |
---|---|
Diabetes | Potential for β-cell protection |
CNS Disorders | Development of novel antiepileptic drugs |
Cancer Therapy | Induces apoptosis in cancer cells |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and as a catalyst in various processes. Its role as a catalyst can enhance reaction rates and selectivity, making it valuable in synthetic chemistry.
Mechanism of Action
The mechanism by which N-benzyl-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-benzyl-2-methylbenzamide can be compared with other benzamide derivatives:
N-methylbenzamide: Similar structure but lacks the benzyl group, leading to different chemical and biological properties.
N,N-dimethylbenzamide: Contains two methyl groups on the nitrogen atom, which can affect its reactivity and applications.
2-bromo-N-methylbenzamide: The presence of a bromine atom introduces additional reactivity, particularly in substitution reactions.
Biological Activity
N-benzyl-2-methylbenzamide, a compound with the molecular formula C15H15NO, is part of the benzamide class of compounds and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15NO
- Molecular Weight : 239.29 g/mol
- CAS Number : 5448-38-4
This compound interacts with various biological targets, primarily through the following mechanisms:
- Enzyme Interaction : Benzamides are known to modulate enzyme activity, influencing pathways related to cell proliferation and apoptosis.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling, which can lead to altered gene expression and cellular responses.
- Biochemical Pathways : It participates in biochemical reactions that affect metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and infections .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell membranes effectively.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Significant |
Pseudomonas aeruginosa | Weak |
Anticancer Activity
This compound has been studied for its anticancer potential, particularly against several cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells and inhibiting their proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in Frontiers in Pharmacology evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated that the compound exhibited significant activity against E. coli, making it a candidate for further development as an antibacterial agent .
- Anticancer Research : In a recent investigation into its anticancer properties, this compound was shown to inhibit cell growth in multiple cancer lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The study highlighted its potential as a lead compound for the development of new anticancer therapies.
- Pharmacokinetics and Toxicity : Pharmacokinetic studies suggest that this compound is metabolized efficiently in vivo, with a favorable safety profile observed in preliminary toxicity assessments . Further studies are needed to establish comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Properties
IUPAC Name |
N-benzyl-2-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)15(17)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLPGKVRZFDKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969655 | |
Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-38-4 | |
Record name | NSC17941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.